Tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate hydrochloride
Description
Tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate hydrochloride is a spirocyclic compound featuring a bicyclic structure with nitrogen atoms at positions 2 and 5. The tert-butyl carbamate (Boc) group at position 2 enhances steric protection and stability, while the hydrochloride salt improves solubility for pharmaceutical applications. This compound is utilized as a key intermediate in medicinal chemistry, particularly for developing central nervous system (CNS) therapeutics and enzyme inhibitors .
Structure
3D Structure of Parent
Properties
IUPAC Name |
tert-butyl 2,9-diazaspiro[4.5]decane-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-8-6-13(10-15)5-4-7-14-9-13;/h14H,4-10H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DACRQTQGWMDTOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCCNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate hydrochloride typically involves the reaction of tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrochloride salt. The reaction conditions often include maintaining a specific temperature range and using appropriate solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The spirocyclic diaza framework distinguishes this compound from analogous structures. Below is a comparative analysis with closely related derivatives:
Research Findings
- DAT Inhibition : Derivatives like the fluorophenyl-substituted spiro[4.5]decan-10-one () demonstrate IC₅₀ values of 2–10 nM for DAT, whereas Boc-protected analogs (e.g., target compound) show weaker activity (IC₅₀ > 100 nM), highlighting the necessity of aromatic substituents for potency .
- Synthetic Utility : The target compound’s Boc group is selectively cleaved under acidic conditions (e.g., HCl/dioxane), enabling efficient deprotection in multistep syntheses. In contrast, hemioxalate salts require alkaline conditions, complicating workflows .
Biological Activity
Tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C13H24N2O2
- Molecular Weight : 240.34 g/mol
- CAS Number : 885268-42-8
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the central nervous system (CNS). The compound is believed to modulate neurotransmitter pathways and may exhibit neuroprotective effects.
Neuroprotective Effects
Studies have indicated that spirocyclic compounds can influence neuronal survival and function. Tert-butyl 2,7-diazaspiro[4.5]decane has been shown to:
- Enhance autophagic flux in neurons.
- Alter lysosomal positioning, which is crucial for cellular homeostasis and response to stress .
Biological Activity and Therapeutic Applications
Research has demonstrated several potential therapeutic applications for this compound:
- Neurodegenerative Disorders : The compound's ability to modulate autophagy suggests it may be beneficial in treating conditions like Alzheimer's disease and Parkinson's disease.
- Antidepressant Activity : Preliminary studies indicate that compounds with similar structures may exhibit antidepressant-like effects by influencing serotonin and norepinephrine levels in the brain.
Case Study 1: Modulation of Autophagy
A study published in Nature explored the effects of various spirocyclic compounds on autophagic processes in neuronal cells. It was found that this compound significantly increased the expression of autophagy-related proteins, suggesting a robust mechanism for neuroprotection .
Case Study 2: Behavioral Studies
In behavioral assays involving rodent models, administration of Tert-butyl 2,7-diazaspiro[4.5]decane led to improvements in depressive-like symptoms and anxiety behaviors. These findings support its potential as an antidepressant agent .
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for preparing tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate hydrochloride?
The synthesis typically involves cyclization reactions of diamines with carbonyl precursors under controlled pH and temperature. For example, a diamine precursor reacts with a carbonyl compound (e.g., ketone or ester) to form the spirocyclic core, followed by hydrochloric acid treatment to yield the hydrochloride salt. Reaction optimization often includes monitoring reaction kinetics and adjusting stoichiometry to minimize byproducts .
Q. How is the molecular structure of this compound characterized?
Structural elucidation relies on techniques like nuclear magnetic resonance (NMR) for proton and carbon environments, mass spectrometry (LCMS: m/z 450 [M+H2O]+) for molecular weight confirmation, and X-ray crystallography for spirocyclic arrangement verification. The spirocyclic system features a ten-membered ring with two nitrogen atoms positioned at the 2- and 7-positions .
Q. What are the recommended storage conditions to ensure stability?
The compound should be stored at 2–8°C in a dark, dry environment to prevent hydrolysis of the tert-butyl carbamate group. Stability studies indicate degradation occurs under prolonged exposure to light or moisture, with purity monitored via HPLC (retention time: 0.90 minutes under SQD-FA05 conditions) .
Advanced Research Questions
Q. How can this spirocyclic compound serve as a scaffold in drug design?
Its rigid spirocyclic structure enhances binding selectivity to biological targets. Derivatives of this scaffold have been explored as inhibitors of the dopamine-active transporter (DAT) protein for neurological disorders like ADHD. Structural modifications (e.g., fluorination or side-chain additions) are guided by computational docking studies to optimize binding affinity .
Q. What analytical challenges arise in quantifying trace impurities during synthesis?
Impurities such as unreacted diamine or decarboxylated byproducts require advanced chromatographic methods. Ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) is recommended. Method validation includes spike-recovery experiments and calibration curves to achieve detection limits <0.1% .
Q. How do conflicting solubility data for the hydrochloride salt impact formulation studies?
Discrepancies in solubility profiles (e.g., aqueous vs. organic solvents) may stem from polymorphic forms. Researchers should conduct differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) to identify polymorphs. Solubility enhancement strategies, such as co-solvent systems or salt exchange, can mitigate these issues .
Q. What strategies reconcile contradictory yields reported for spirocyclization reactions?
Yield variations often arise from differences in reaction conditions (e.g., solvent polarity, temperature gradients). A meta-analysis of published protocols suggests optimizing reaction time (8–12 hours) and using anhydrous dimethylformamide (DMF) as a solvent to improve reproducibility. Kinetic studies using in-situ IR spectroscopy help identify optimal termination points .
Methodological Guidelines
Q. How to validate synthetic intermediates using spectroscopic data?
- NMR : Compare chemical shifts with reference spectra (e.g., tert-butyl protons at δ 1.4 ppm).
- LCMS : Confirm molecular ion peaks and fragmentation patterns (e.g., m/z 240.34 for the free base).
- Elemental Analysis : Match calculated and observed C, H, N percentages (±0.3% tolerance) .
Q. What safety precautions are critical during large-scale synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
